![molecular formula C5H3ClFNO B1459237 2-Chloro-5-fluoropyridin-4-OL CAS No. 1196153-96-4](/img/structure/B1459237.png)
2-Chloro-5-fluoropyridin-4-OL
Overview
Description
2-Chloro-5-fluoropyridin-4-OL is a fluorinated pyridine used in the synthesis of various compounds . It has a molecular formula of C5H3ClFNO.
Synthesis Analysis
The synthesis of 2-Chloro-5-fluoropyridin-4-OL involves various methods. One method involves the reaction of nucleophilic substitution with 4-chloro-2,3,5,6-tetrafluoropyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoropyridin-4-OL consists of a pyridine ring with chlorine and fluorine substituents and a hydroxyl group .Chemical Reactions Analysis
2-Chloro-5-fluoropyridin-4-OL can undergo various chemical reactions. For instance, it can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .Physical And Chemical Properties Analysis
2-Chloro-5-fluoropyridin-4-OL has a molecular weight of 147.53 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmaceutical Development
2-Chloro-5-fluoropyridin-4-OL: is a valuable intermediate in pharmaceutical research. Its incorporation into various molecular frameworks can lead to the development of novel therapeutic agents. For instance, it has been used as a starting material for the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors . These receptors are significant in the field of neurology and inflammation, and antagonists can be potential treatments for a range of conditions, including neuropathic pain and inflammatory diseases.
Agricultural Chemistry
In agriculture, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of compounds . 2-Chloro-5-fluoropyridin-4-OL can serve as a precursor for the synthesis of fluorinated pyridines, which are often found in agricultural chemicals due to their enhanced activity and stability.
Material Science
The compound’s unique properties make it suitable for creating materials with specific characteristics. Fluorinated pyridines, derived from 2-Chloro-5-fluoropyridin-4-OL , can be used to develop new polymers and coatings that exhibit resistance to heat and chemical reactions, making them ideal for high-performance materials .
Chemical Synthesis
2-Chloro-5-fluoropyridin-4-OL: is instrumental in synthetic chemistry as a building block for various chemical reactions. It is particularly useful in nucleophilic substitution reactions to introduce fluorine-containing moieties into other compounds, which can significantly alter their chemical behavior and reactivity .
Environmental Science
The environmental applications of 2-Chloro-5-fluoropyridin-4-OL include its use in the synthesis of compounds that can be used for environmental remediation. Its derivatives may help in the development of sensors and absorbents that detect or remove harmful substances from the environment .
Radiobiology
In radiobiology, 2-Chloro-5-fluoropyridin-4-OL can be used to synthesize F-18 substituted pyridines, which are of interest as potential imaging agents. These agents can be used in local radiotherapy for cancer, providing a way to visualize and target tumors more effectively .
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-chloro-5-fluoropyridin-4-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Fluoropyridines are known for their potential as imaging agents for various biological applications .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-chloro-5-fluoro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOMTJUSDACSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196153-96-4 | |
Record name | 2-Chloro-5-fluoropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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